molecular formula C20H25N3OS B11274762 N-[4,5,6,7-Tetrahydro-5-(phenylmethyl)thiazolo[5,4-c]pyridin-2-yl]cyclohexanecarboxamide CAS No. 438030-49-0

N-[4,5,6,7-Tetrahydro-5-(phenylmethyl)thiazolo[5,4-c]pyridin-2-yl]cyclohexanecarboxamide

Cat. No.: B11274762
CAS No.: 438030-49-0
M. Wt: 355.5 g/mol
InChI Key: QIDXCHAQOHAWPX-UHFFFAOYSA-N
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Description

N-{5-Benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}cyclohexanecarboxamide is a complex organic compound that belongs to the class of thiazolopyridines This compound is characterized by its unique structure, which includes a thiazolo[5,4-c]pyridine core, a benzyl group, and a cyclohexanecarboxamide moiety

Properties

CAS No.

438030-49-0

Molecular Formula

C20H25N3OS

Molecular Weight

355.5 g/mol

IUPAC Name

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclohexanecarboxamide

InChI

InChI=1S/C20H25N3OS/c24-19(16-9-5-2-6-10-16)22-20-21-17-11-12-23(14-18(17)25-20)13-15-7-3-1-4-8-15/h1,3-4,7-8,16H,2,5-6,9-14H2,(H,21,22,24)

InChI Key

QIDXCHAQOHAWPX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-Benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}cyclohexanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazolopyridine Core: The initial step involves the cyclization of appropriate thioamide and pyridine derivatives under acidic conditions to form the thiazolopyridine core.

    Benzylation: The thiazolopyridine intermediate is then subjected to benzylation using benzyl bromide in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the coupling of the benzylated thiazolopyridine with cyclohexanecarboxylic acid chloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{5-Benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of benzyl-substituted analogs.

Scientific Research Applications

N-{5-Benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}cyclohexanecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Material Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its potential biological activities.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-{5-Benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine: A structurally similar compound with a thiazolopyridine core and a benzyl group.

    5-Methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride: Another analog with a methyl group instead of a benzyl group.

Uniqueness

N-{5-Benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}cyclohexanecarboxamide is unique due to the presence of the cyclohexanecarboxamide moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain targets and improve its stability under various conditions.

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